![molecular formula C20H20N2O4 B8649736 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester](/img/structure/B8649736.png)
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester is a complex organic compound with a unique structure that includes an isoquinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester typically involves multi-step organic reactions. One common method includes the condensation of appropriate isoquinoline derivatives with dimethylamine and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反应分析
Types of Reactions
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
科学研究应用
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism by which 1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
4-N,N-dimethylamino-4-N-methyl-stilbazolium: Studied for its optical properties and applications in terahertz technology.
Uniqueness
1-[(Dimethylamino)methyl]-4-hydroxy-7-phenoxy-3-isoquinolinecarboxylicacidmethylester stands out due to its unique isoquinoline backbone, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
methyl 1-[(dimethylamino)methyl]-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-22(2)12-17-16-11-14(26-13-7-5-4-6-8-13)9-10-15(16)19(23)18(21-17)20(24)25-3/h4-11,23H,12H2,1-3H3 |
InChI 键 |
ZIKSUKAGLAJTQJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)O)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
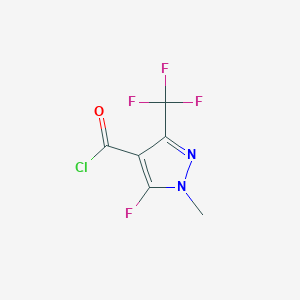
![Methyl 3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B8649674.png)
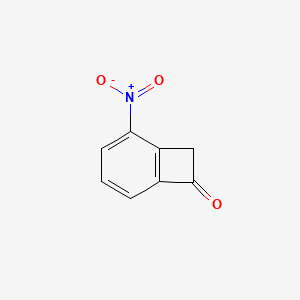
![B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid](/img/structure/B8649693.png)
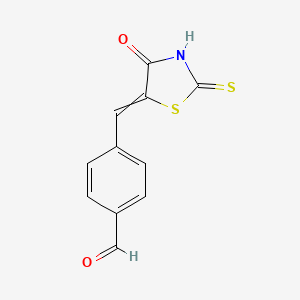
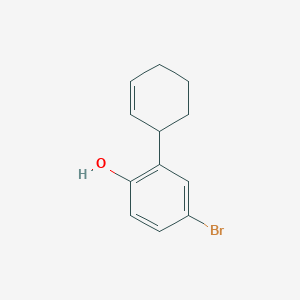
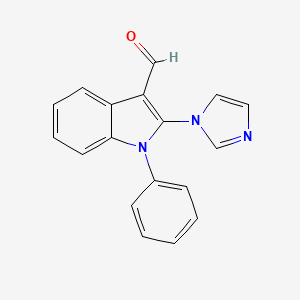
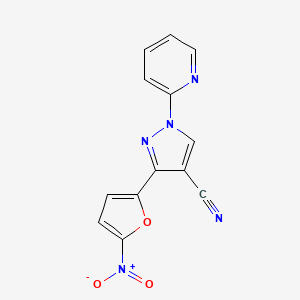
![Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
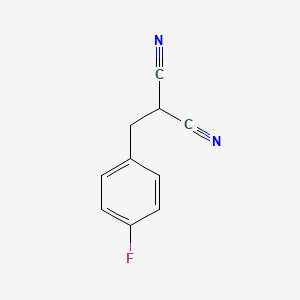
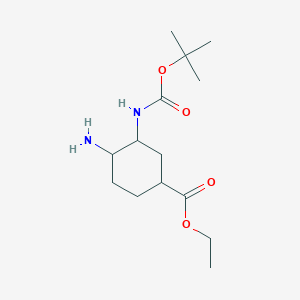
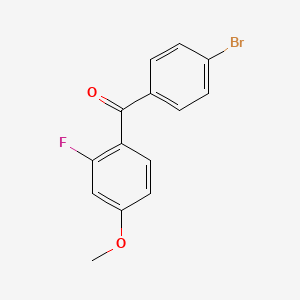
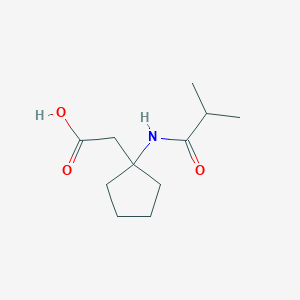
![Tert-butyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B8649760.png)
